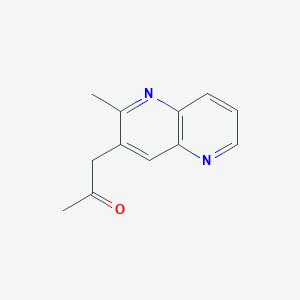
1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and have significant importance in medicinal chemistry . The structure of this compound consists of a naphthyridine ring system with a methyl group at the 2-position and a propan-2-one moiety at the 3-position.
Preparation Methods
The synthesis of 1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the naphthyridine ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . Additionally, the compound has applications in the industry as a ligand for metal complexes and in the development of materials with specific optical properties .
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methyl-1,5-naphthyridin-3-yl)propan-2-one can be compared with other similar compounds, such as 1,8-naphthyridines and other substituted naphthyridines . These compounds share a similar core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea and 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methyl-1,5-naphthyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8(15)6-10-7-12-11(14-9(10)2)4-3-5-13-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
SGONJQLWXQJFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1CC(=O)C)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13232216.png)
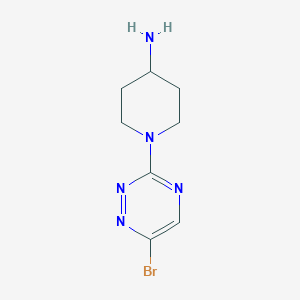
![[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13232221.png)
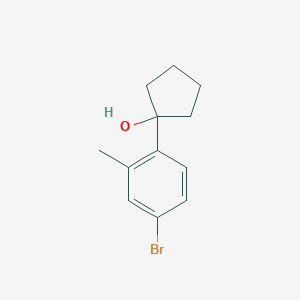
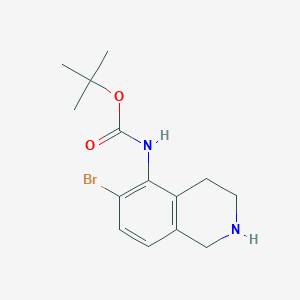
![{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)
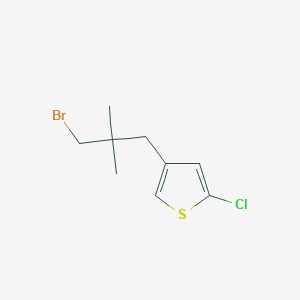
![4-[(2,3-Difluorophenyl)methyl]piperidine](/img/structure/B13232248.png)
![(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine](/img/structure/B13232259.png)
![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13232267.png)
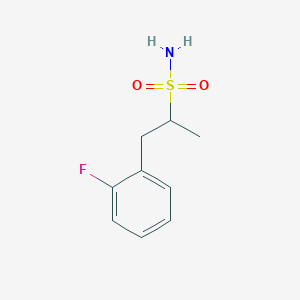
![4-[(4-Methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13232279.png)

![7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B13232289.png)
